An In-depth Technical Guide to the Chemical Properties of Oct-7-enal
An In-depth Technical Guide to the Chemical Properties of Oct-7-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oct-7-enal is an unsaturated aliphatic aldehyde with the molecular formula C₈H₁₄O. As a naturally occurring compound isolated from the Japanese thistle Cirsium dipsacolepis, it presents a unique bifunctional structure with a terminal aldehyde and a terminal alkene, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties of Oct-7-enal, its reactivity, spectroscopic profile, and potential biological mechanisms of action. Detailed methodologies for its synthesis and characterization are also presented to support further research and development.
Chemical and Physical Properties
Oct-7-enal is a colorless oil at room temperature and is characterized by its moderate volatility and limited solubility in water. It is sensitive to air and light, necessitating storage in an amber vial under an inert atmosphere and refrigeration. Its lipophilic nature, indicated by a LogP value of approximately 2.4, suggests potential for interaction with biological membranes.
Table 1: General and Physical Properties of Oct-7-enal
| Property | Value | Source(s) |
| IUPAC Name | oct-7-enal | |
| Synonyms | 7-octenal, 7-Octen-1-al | |
| CAS Number | 21573-31-9 | |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| Appearance | Colorless oil | |
| Melting Point | 3.5 °C (estimate) | |
| Boiling Point | 177.9 - 184.35 °C (estimate) | |
| Density | 0.824 - 0.8654 g/cm³ (estimate) | |
| Water Solubility | 1.27 g/L at 20 °C | |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | |
| LogP | 2.32 - 2.4 |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Source(s) |
| InChI | InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2 | |
| InChIKey | LIINGNMKNRSOGW-UHFFFAOYSA-N | |
| SMILES | C=CCCCCCC=O | |
| EINECS | 244-449-2 | |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 9.77 (t, 1H, J=1.9, CHO), 5.80 (ddt, 1H, J=6.6, 10.1, 17.1, H-7), 5.00 (ddt, 1H, J=1.6, 2.0, 17.1, H-8), 4.97 (ddt, 1H, J=1.6, 2.0, 10.1, H-8), 2.45 (dt, 2H, J=1.6, 7.3, H-2), 2.09 (bq, 2H, J=6.8, H-6), 1.55-1.70 (quintet, 2H, J=6.8, H-3), 1.30-1.46 (m, 4H, H-4, H-5) | |
| ¹³C NMR (CDCl₃, 75.46 MHz) δ (ppm) | 202.62 (C-1), 138.53 (C-7), 114.34 (C-8), 43.68 (C-2), 33.35 (C-6), 29.55 (C-5), 28.44 (C-4), 21.77 (C-3) | |
| IR (film) ν (cm⁻¹) | 1728 (C=O), 1641 (C=C), 993, 910 | |
| Mass Spec (CI) m/z (%) | 125 (5, [M-H]⁻), 97 (12, [M-CHO]⁻), 83 (20) |
Chemical Reactivity
The chemical behavior of Oct-7-enal is dictated by its two primary functional groups: the aldehyde and the terminal alkene. This bifunctionality allows for a wide range of chemical transformations, making it a useful building block in organic synthesis.
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Aldehyde Group Reactions: The aldehyde functionality is susceptible to both oxidation and reduction. Oxidation, if not carefully controlled, can lead to the corresponding carboxylic acid, oct-7-enoic acid. Reduction yields the primary alcohol, oct-7-en-1-ol. It also readily undergoes nucleophilic addition and condensation reactions, such as aldol (B89426) condensations.
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Alkene Group Reactions: The terminal double bond can participate in typical alkene reactions. Hydrogenation can selectively reduce the double bond to yield octanal. It can also undergo halogenation, epoxidation, and other addition reactions.
Experimental Protocols
Synthesis of Oct-7-enal
A common route for the synthesis of Oct-7-enal involves the controlled oxidation of its corresponding alcohol, oct-7-en-1-ol.
Protocol: Oxidation of Oct-7-en-1-ol using Dess-Martin Periodinane (DMP)
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Dissolution: Dissolve oct-7-en-1-ol in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of DMP: Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution portion-wise at room temperature while stirring.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the solid dissolves.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure Oct-7-enal.
Spectroscopic Characterization
The following are generalized protocols for the spectroscopic analysis of Oct-7-enal.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of purified Oct-7-enal in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation (Neat Liquid): Place a small drop of neat Oct-7-enal onto one plate of a demountable liquid cell (e.g., NaCl or KBr plates). Place the second plate on top to create a thin liquid film.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Background Spectrum: Record a background spectrum of the empty, clean salt plates.
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Sample Spectrum: Place the prepared sample cell in the spectrometer and record the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of Oct-7-enal in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
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Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
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GC Conditions:
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Injector: Use a split/splitless injector at a temperature of ~250 °C.
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Column: Employ a non-polar or medium-polarity capillary column (e.g., HP-5MS).
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Oven Program: Use a temperature gradient, for example, starting at 45 °C for 5 minutes, then ramping at 8 °C/min to 320 °C and holding for 15 minutes.
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Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0 mL/min).
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MS Conditions:
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Ionization: Use Electron Impact (EI) ionization at 70 eV.
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Mass Analyzer: Scan a mass range of m/z 45-300.
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Data Analysis: Identify the peak corresponding to Oct-7-enal by its retention time and compare its mass spectrum to a reference library (e.g., NIST) for confirmation.
Potential Biological Activity and Mechanism of Action
Oct-7-enal has demonstrated antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi. The biological activities of α,β-unsaturated aldehydes, a class to which Oct-7-enal belongs, are often attributed to their electrophilic nature.
The potential mechanisms of action for Oct-7-enal include:
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Protein Modification: The aldehyde and the α,β-unsaturated system (after potential isomerization) can react with nucleophilic residues on proteins, such as the side chains of cysteine, histidine, and lysine. This covalent modification, often termed "protein carbonylation," can alter protein structure and function, potentially inhibiting critical enzymes or disrupting cellular signaling.
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Membrane Interaction: Due to its lipophilicity, Oct-7-enal can partition into cell membranes. This can disrupt the lipid bilayer, increase membrane permeability, and interfere with the function of membrane-bound proteins.
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Induction of Oxidative Stress: While being a product of oxidative stress itself in some biological systems, exogenous aldehydes can also contribute to a state of oxidative stress within cells, leading to further cellular damage.
Safety and Handling
Oct-7-enal is classified as a flammable liquid and vapor. It may cause skin irritation, an allergic skin reaction, and serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
Oct-7-enal is a valuable chemical entity with a rich reactivity profile stemming from its dual aldehyde and alkene functionalities. Its natural origin and demonstrated antimicrobial properties make it a compound of interest for further investigation in synthetic chemistry, materials science, and drug development. This guide provides a foundational understanding of its properties and the methodologies required for its study, serving as a resource for researchers aiming to explore its potential applications.
